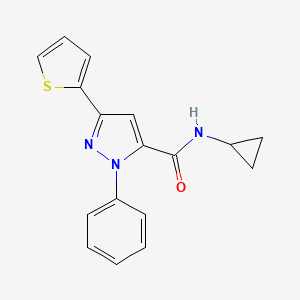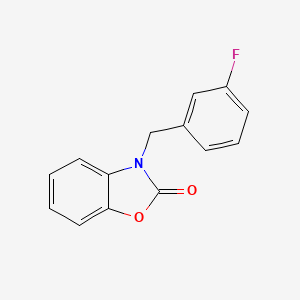
N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide, also known as CTB-011, is a synthetic compound that belongs to the family of pyrazole carboxamides. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide is not fully understood. However, it is believed to act through multiple pathways. In cancer cells, N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote cancer cell growth and survival. N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide has also been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression in cancer cells. In inflammation and neurodegenerative disorders, N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide has been found to inhibit the activity of the enzyme phosphodiesterase-4 (PDE4), which is involved in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide has been found to have various biochemical and physiological effects. In cancer cells, N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide has been found to induce apoptosis, inhibit angiogenesis, and inhibit cell proliferation. In inflammation and neurodegenerative disorders, N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide has been found to reduce the production of pro-inflammatory cytokines and chemokines, and protect against neurotoxicity induced by beta-amyloid and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide in lab experiments include its high potency, high selectivity, and low toxicity. N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide has also been shown to have good pharmacokinetic properties, including good oral bioavailability and good brain penetration. However, the limitations of using N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide in lab experiments include its high cost and limited availability.
Zukünftige Richtungen
The future directions for N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide research include further elucidation of its mechanism of action, optimization of its synthesis method, and development of more potent and selective analogs. N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide also has potential applications in other diseases, such as cardiovascular diseases, metabolic disorders, and infectious diseases. Therefore, further studies are needed to explore its therapeutic potential in these diseases.
Synthesemethoden
The synthesis of N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide involves the condensation of 2-thienylhydrazine and 1-cyclopropyl-3-(4-methoxyphenyl)-1-propenone in the presence of acetic acid and acetic anhydride. The resulting product is then treated with 2-amino-5-bromo-1,3,4-thiadiazole-5-carboxamide to obtain N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide. This synthesis method has been optimized to yield high purity and high yield of N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells. In inflammation research, N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide has been found to reduce the production of pro-inflammatory cytokines and chemokines in macrophages and microglia. In neurodegenerative disorder research, N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide has been found to protect against neurotoxicity induced by beta-amyloid and oxidative stress.
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-phenyl-5-thiophen-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c21-17(18-12-8-9-12)15-11-14(16-7-4-10-22-16)19-20(15)13-5-2-1-3-6-13/h1-7,10-12H,8-9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIOBSGZAKNCSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=NN2C3=CC=CC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-allyl-5-[(2-methyl-1H-indol-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5707609.png)



![ethyl 2-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5707639.png)
![N'-[(3-chloro-4-methylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5707642.png)
![4-fluoro-3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5707649.png)
![[(2-ethoxy-1-naphthyl)methylene]malononitrile](/img/structure/B5707655.png)


![1-[(2,4-dimethylphenoxy)acetyl]pyrrolidine](/img/structure/B5707669.png)